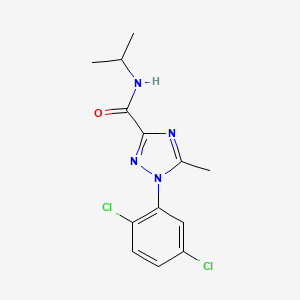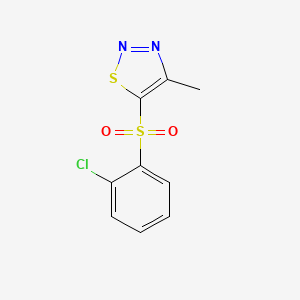![molecular formula C14H13Cl2N3S B3035772 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338416-22-1](/img/structure/B3035772.png)
7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
Overview
Description
The compound 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a derivative of the pyrrolo[2,3-d]pyrimidine class, which is a structurally diverse group of compounds with potential biological activity. The presence of the dichlorophenyl and methylsulfanyl groups suggests that this compound could be of interest in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the functionalization of the pyrimidine ring. For example, the paper titled "Modification of Pyrrolo[2,3-d]pyrimidines by C–H Borylation Followed by Cross-Coupling or Other Transformations" describes a method for synthesizing 6,8-disubstituted 7-deazapurine bases, which are closely related to the compound . The process involves C–H borylation followed by Suzuki cross-coupling reactions, indicating that similar methods could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine and pyrrole ring system. The paper "Action of heat on 6-p-chlorophenylsulphonylamino-5-p-chlorophenylsulphonylimino-1,2,5,6-tetrahydro-4,6-butano-4H-pyrrolo[3,2,1-ij]quinoline" provides insights into the crystal structure of a related compound, which could help infer the structural aspects of the compound . The crystal structure analysis can reveal the conformation and potential intermolecular interactions, such as hydrogen bonding, that could influence the compound's reactivity and biological activity.
Chemical Reactions Analysis
The reactivity of pyrrolo[2,3-d]pyrimidine derivatives can be quite varied. For instance, the paper "Synthesis and reactions of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile" discusses the synthesis and subsequent reactions of a compound with a methylsulfanyl group on the pyrimidine ring . This suggests that the methylsulfanyl group in the compound of interest could undergo similar reactions, such as alkylation or nucleophilic substitution, leading to a diverse array of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The presence of substituents like methylsulfanyl and dichlorophenyl groups can affect the compound's solubility, stability, and reactivity. The paper "Synthesis of [1,4]Oxathiino[2,3-d]pyrimidines Starting with 4,6-Dichloro-2-(methylsulfanyl)pyrimidine" explores the synthesis of oxathiino[2,3-d]pyrimidine derivatives, which may share similar properties with the compound due to the presence of the methylsulfanyl group . These properties are crucial for determining the compound's suitability for further development in pharmaceutical applications.
Scientific Research Applications
Synthesis and Anticancer Activity
Compounds related to 7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their cytostatic and antiviral activities. For instance, derivatives of thieno-fused 7-deazapurine ribonucleosides exhibited in vitro cytostatic activities against various cancer and leukemia cell lines, as well as some antiviral activity against HCV. The most active derivatives were those substituted at the 6-position, showing high activity against cancer cells with minimal toxicity to non-cancerous cells (Tichy et al., 2017).
Chemical Synthesis and Tautomerism
Research into the chemical synthesis of related compounds has led to the discovery of new derivatives through processes like Negishi coupling, nucleophilic azidation, and cyclization. These studies not only expand the chemical toolkit available for the synthesis of complex molecules but also provide insights into the structural and electronic properties of these compounds, such as tautomerism in azido-tetrazole derivatives (Sirakanyan et al., 2019).
Structural and Biological Evaluation
Further studies have focused on the modification of pyrrolo[2,3-d]pyrimidines for potential biological applications. For example, the modification of these compounds through C–H borylation followed by cross-coupling has been developed, providing a pathway to synthesize biologically relevant derivatives. Such derivatives have potential applications in drug discovery, given their structural similarity to biologically active molecules (Klečka et al., 2015).
Antibacterial Applications
Another area of application is the development of antibacterial agents. Derivatives of pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial efficacy. The structural modifications and synthesis methods, such as ultrasonic-assisted synthesis, have yielded compounds with significant antibacterial activities, showcasing the potential of these compounds in developing new antibiotics (Vazirimehr et al., 2017).
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells, specifically human cancer cell lines such as MCF7 . The compound interacts with these cells and induces changes that lead to their death .
Mode of Action
The compound interacts with its targets by binding to the Bcl2 anti-apoptotic protein . This interaction disrupts the normal functioning of the protein, leading to changes in the cell’s survival mechanisms .
Biochemical Pathways
The compound affects several biochemical pathways. It up-regulates the expression of genes such as P53, BAX, DR4, and DR5, while down-regulating the expression of Bcl2, Il-8, and CDK4 . These changes in gene expression lead to increased activity of Caspase 8 and BAX, and decreased activity of Bcl2 . This results in the induction of apoptosis, or programmed cell death .
Pharmacokinetics
Similar compounds have been found to exhibit low plasma clearance, good oral bioavailability, and high brain penetration . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved through the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . The compound also causes cell cycle arrest at the G1/S phase in MCF7 cells , further inhibiting the proliferation of cancer cells.
Future Directions
properties
IUPAC Name |
7-(3,4-dichlorophenyl)-4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3S/c1-8-10-5-6-19(13(10)18-14(17-8)20-2)9-3-4-11(15)12(16)7-9/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRFXAKOTWDVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125825 | |
| Record name | 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
338416-22-1 | |
| Record name | 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,4-Dichlorophenyl)-6,7-dihydro-4-methyl-2-(methylthio)-5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide](/img/structure/B3035690.png)
![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B3035691.png)
![4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B3035692.png)
![4-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoic acid](/img/structure/B3035695.png)
![3-[(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3035696.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)
![[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] N-(4-chlorophenyl)carbamate](/img/structure/B3035699.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)-N-(dimethylaminomethylidene)acetamide](/img/structure/B3035702.png)
![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzenesulfonamide](/img/structure/B3035703.png)
![(4-chlorophenyl) N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]carbamate](/img/structure/B3035704.png)


![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B3035712.png)